Home > Products > Screening Compounds P25156 > 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one
1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one - 1503577-74-9

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

Catalog Number: EVT-2833630
CAS Number: 1503577-74-9
Molecular Formula: C9H8BrFN2O
Molecular Weight: 259.078
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) investigated for the treatment of treatment-resistant depression (TRD) []. It displays high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. Preclinical studies demonstrate its potential antidepressant effects, including reduced immobility in the forced swim test and increased hippocampal long-term potentiation.

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate (BMS-986163)

Compound Description: BMS-986163 serves as the phosphate prodrug of BMS-986169 []. It is designed to overcome the poor aqueous solubility of BMS-986169, enabling intravenous administration and effective cleavage to release the active NAM. BMS-986163 demonstrates similar preclinical efficacy to BMS-986169 in models of TRD, making it a promising candidate for further development.

Phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates (PID-SOs)

Compound Description: PID-SOs represent a novel family of antimitotic agents []. These compounds exhibit potent antiproliferative activity against various cancer cell lines, particularly those expressing the imidazolidine-2,4-dione group. Their mechanism of action involves arresting the cell cycle in the G2/M phase and disrupting microtubule and cytoskeleton integrity.

Ethyl 2-(3-(4-(phenoxysulfonyl)phenyl)ureido)acetates (EPA-SOs)

Compound Description: EPA-SOs are structurally related to PID-SOs but lack the cyclic imidazolidinone core []. This structural difference significantly affects their antiproliferative activity, as EPA-SOs exhibit much weaker potency compared to PID-SOs.

Overview

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. It features a bromine atom at the fourth position and a fluorine atom at the third position on a phenyl ring, which is attached to an imidazolidinone core. This unique structure makes it a subject of interest for various scientific studies and applications, particularly in medicinal chemistry and materials science .

Source and Classification

The compound is classified under imidazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen. It can be sourced from chemical suppliers or synthesized in laboratory settings. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: 1-(4-bromo-3-fluorophenyl)imidazolidin-2-one, with the CAS number 1503577-74-9 .

Synthesis Analysis

Methods

The synthesis of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4-bromo-3-fluoroaniline with ethyl chloroformate to form an intermediate. This intermediate then undergoes cyclization with ethylenediamine under controlled conditions to yield the desired imidazolidinone compound .

Technical Details

  1. Starting Materials: 4-bromo-3-fluoroaniline and ethyl chloroformate are the primary reactants.
  2. Reaction Conditions: The synthesis is performed in solvents like dimethylformamide or dimethyl sulfoxide, often requiring temperature control and specific catalysts to optimize yield and purity.
  3. Industrial Production: For large-scale production, methods may involve continuous flow reactors to enhance efficiency and scalability.
Molecular Structure Analysis

Structure

The molecular formula for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is C10H8BrF N2O. The compound features a phenyl ring substituted with bromine and fluorine atoms, linked to an imidazolidinone moiety.

Data

Key structural data include:

  • Molecular Weight: Approximately 273.08 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within certain ranges established through empirical studies.
Chemical Reactions Analysis

Reactions

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one can undergo various chemical transformations:

  1. Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups using nucleophilic substitution methods.
  2. Oxidation and Reduction: The imidazolidinone core can be oxidized or reduced under specific conditions, leading to different derivatives.

Technical Details

Common reagents include:

  • Nucleophilic Substitution: Sodium hydride or alkyl halides.
  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.

The products formed depend on the specific reagents and conditions employed during these reactions.

Mechanism of Action

The mechanism of action for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The halogen atoms (bromine and fluorine) can participate in halogen bonding, influencing binding affinities and modulating biological activity.

Process

  1. Molecular Targets: The compound may interact with specific enzymes or receptors, affecting their function.
  2. Pathways Involved: These interactions can lead to either inhibition or activation of enzymatic activity, impacting various signaling pathways in biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically presented as a solid crystalline form.
  2. Solubility: Solubility varies based on the solvent used; generally soluble in polar organic solvents.

Chemical Properties

  1. Stability: The compound is stable under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids/bases.
  2. Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from empirical studies should be referenced for precise values regarding melting point, boiling point, solubility, etc. .

Applications

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one has several applications across various scientific fields:

  1. Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  2. Materials Science: Incorporated into polymers and other materials to enhance their properties.
  3. Biological Studies: Investigated for its potential as an enzyme inhibitor or other biologically active molecules .

This compound's unique structural features make it a candidate for further research in drug discovery and development, as well as in the synthesis of specialty chemicals tailored for specific applications in industry and research settings.

Synthetic Methodologies and Optimization Strategies for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

Cyclization-Based Synthetic Pathways for Imidazolidin-2-one Derivatives

The core synthesis of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one relies on cyclization reactions between halogenated anilines and bifunctional carbonyl reagents. A predominant route involves the reaction of 4-bromo-3-fluoroaniline with ethyl isocyanate under acidic conditions. This method facilitates nucleophilic attack by the aniline nitrogen on the isocyanate carbon, followed by intramolecular cyclization to form the imidazolidin-2-one core. The reaction proceeds via a carbamate intermediate, which undergoes ring closure upon heating (80–100°C) to yield the target compound .

Alternative pathways include the use of 2-chloroethyl isocyanate, where the chloro moiety acts as a leaving group, enabling ring formation under milder conditions. However, this route often requires stoichiometric bases like triethylamine to neutralize HCl byproducts, complicating purification. Reported yields for these cyclization strategies range from 65–85% after crystallization, with purity highly dependent on reaction time and temperature control .

Table 1: Cyclization Routes for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

PrecursorReagentConditionsYield (%)Purity (%)
4-Bromo-3-fluoroanilineEthyl isocyanateHCl, 100°C, 6 h78≥95
4-Bromo-3-fluoroaniline2-Chloroethyl isocyanateEt₃N, DMF, 60°C, 12 h6590
4-Bromo-3-fluoroanilineUreaPPE*, 120°C, 3 h7292

PPE: Polyphosphoric ester [3]

Microwave-assisted cyclization using polyphosphoric ester (PPE) as a mediator significantly enhances reaction efficiency, reducing processing times to 3–5 minutes while improving yields to >90%. This method minimizes side products like symmetric ureas, which commonly plague traditional thermal approaches [3].

Role of Halogenated Aromatic Precursors in Targeted Functionalization

The 4-bromo-3-fluorophenyl moiety in 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one serves as a critical handle for downstream functionalization. The ortho-positioned bromine and fluorine atoms exhibit distinct electronic effects: Bromine acts as a strong leaving group suitable for metal-catalyzed cross-coupling (e.g., Suzuki, Heck), while fluorine participates in dipole-dipole interactions with biological targets, enhancing binding affinity. This dual functionality makes the compound a versatile intermediate for pharmaceuticals, particularly CYP17 inhibitors used in oncology [6].

The electron-withdrawing nature of the halogens (Hammett constants: σₘF = 0.34, σₘBr = 0.39) acidifies the aromatic C–H bonds, facilitating direct ortho-lithiation at −78°C. This enables the introduction of aldehydes, carboxylates, or other electrophiles for structural diversification. Notably, fluorine’s small atomic radius prevents steric hindrance during metallation, a limitation observed in bulkier halogenated analogs [6] [4].

Table 2: Halogen Effects on Reactivity and Applications

Halogen PositionElectronic ContributionKey ReactivityApplication Target
4-Bromoσₘ = 0.39 (strong electron withdrawal)Pd⁰-catalyzed cross-couplingAnticancer agents (CYP17 inhibition)
3-Fluoroσₘ = 0.34 (moderate electron withdrawal)Halogen bonding (Biological targets)Antimicrobial scaffolds
Combined 4-Br/3-FEnhanced electrophilicityOrtho-lithiation, nucleophilic substitutionBifunctional drug intermediates

Industrial-scale applications prioritize halogen retention during synthesis, as premature dehalogenation reduces the compound’s utility. Optimization studies confirm that maintaining reaction pH >7 and temperatures <120°C prevents reductive dehalogenation, a common side reaction in acidic or high-temperature environments [6].

Solvent and Catalyst Systems for Enhancing Reaction Efficiency

Solvent polarity and catalyst selection profoundly influence cyclization efficiency for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one. Polar aprotic solvents like DMF and acetonitrile are optimal, solubilizing both aniline and isocyanate precursors while facilitating acid-catalyzed ring closure. By contrast, protic solvents (e.g., ethanol) promote competing hydrolysis, reducing yields by 15–30% .

Catalytic systems are essential for suppressing dimerization. Lewis acids such as ZnCl₂ or TiCl₄ (5–10 mol%) coordinate with the isocyanate oxygen, enhancing electrophilicity and regioselectivity. When paired with organocatalysts like DMAP (4-dimethylaminopyridine), yields improve to >90% by accelerating carbamate formation. Notably, catalyst loadings above 15 mol% induce epimerization at chiral centers if present, necessitating precise stoichiometric control [6].

Microwave irradiation synergizes with solvent/catalyst systems, reducing reaction times from hours to minutes. For example, cyclization in DMF with 5 mol% ZnCl₂ under microwave heating (150°C, 10 min) achieves 92% yield versus 78% under conventional reflux [3].

Scalability Challenges in Industrial-Scale Production

Scaling 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one synthesis introduces challenges in reaction exotherm management, purification, and halogen stability. The cyclization step is highly exothermic, requiring controlled reagent addition and jacketed reactors to maintain temperatures below 100°C and prevent runaway reactions. Continuous flow reactors mitigate this by enabling rapid heat transfer and shorter residence times, achieving throughputs of >50 kg/day with consistent purity (99.5%) .

Purification complexities arise from residual metal catalysts and symmetric urea byproducts. Solvent extraction (water/ethyl acetate biphasic systems) followed by activated carbon treatment removes heavy metals, while crystallization from toluene/heptane mixtures eliminates ureas. These steps add cost, increasing production expenses by ~20% compared to non-halogenated analogs .

Halogen stability during storage demands inert atmospheres (N₂ or Ar) to prevent radical-mediated degradation. Accelerated stability studies (40°C/75% RH) show the compound maintains >95% purity for 6 months when packaged with oxygen scavengers .

Properties

CAS Number

1503577-74-9

Product Name

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

IUPAC Name

1-(4-bromo-3-fluorophenyl)imidazolidin-2-one

Molecular Formula

C9H8BrFN2O

Molecular Weight

259.078

InChI

InChI=1S/C9H8BrFN2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)

InChI Key

NNTZZQCXTCSHAQ-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.